molecular formula C27H24N2O4S2 B12157488 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12157488
M. Wt: 504.6 g/mol
InChI Key: HSOIHDZHDGSRHU-UHFFFAOYSA-N
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Description

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that features a combination of benzothiazole, thiophene, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring is formed through a cyclization reaction.

    Synthesis of the Pyrrolidine Core: The pyrrolidine-2,3-dione core can be synthesized via a condensation reaction involving a suitable diketone and an amine.

    Coupling Reactions: The benzothiazole and pyrrolidine cores are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, to form the desired compound.

    Final Functionalization: Introduction of the hydroxy(thiophen-2-yl)methylidene and propoxyphenyl groups is achieved through selective functionalization reactions, often involving aldehydes or ketones and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features could enable it to interact with specific biological targets.

Medicine

Medically, the compound could be investigated for its potential therapeutic properties. Its structural motifs are reminiscent of pharmacophores found in various drugs, suggesting possible applications in drug discovery and development.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
  • (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(furan-2-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C27H24N2O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O4S2/c1-3-13-33-18-10-8-17(9-11-18)23-22(24(30)20-6-5-14-34-20)25(31)26(32)29(23)27-28-19-12-7-16(4-2)15-21(19)35-27/h5-12,14-15,23,31H,3-4,13H2,1-2H3

InChI Key

HSOIHDZHDGSRHU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)CC)O)C(=O)C5=CC=CS5

Origin of Product

United States

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